Iloprost-d4 (Major)
Description
As a stable isotopologue of Iloprost (ZK 36374), it retains the pharmacological activity of the parent compound while incorporating four deuterium atoms, likely at metabolically sensitive positions to alter pharmacokinetic properties such as metabolic stability and half-life . Iloprost itself is a clinically approved agent for pulmonary arterial hypertension (PAH), scleroderma, Raynaud’s phenomenon, and ischemia, functioning as a vasodilator and platelet aggregation inhibitor via prostacyclin receptor activation . Iloprost-d4 (Major) is primarily utilized in preclinical studies, such as metabolic tracing or as an internal standard in mass spectrometry, due to its isotopic labeling .
Properties
CAS No. |
1035094-10-0 |
|---|---|
Molecular Formula |
C₂₂H₂₈D₄O₄ |
Molecular Weight |
364.51 |
Synonyms |
(5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]-2(1H)-pentalenylidene]pentanoic Acid-d4; (1S,2R,3R,5S)-7-[(E)-4-Carboxybutylidene]-2-[(3S,1E)-3-hydroxy-4-methyl-6-octyn-1-enyl]-bicyclo[3.3.0]octane-d4; Cil |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution of Prostaglandin Intermediates
Prostaglandin F2α serves as the primary precursor due to its structural similarity to iloprost. Asymmetric hydrogenation of α,β-unsaturated ketones using ruthenium-BINAP catalysts achieves >98% enantiomeric excess (ee) for the cyclopentane core. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 0.5 mol% Ru-(S)-BINAP | Increases ee by 12% |
| Hydrogen pressure | 50 bar | Reduces byproducts by 18% |
| Reaction temperature | -20°C | Minimizes epimerization |
This step is followed by hydroxylation using Sharpless asymmetric dihydroxylation (AD-mix β) to introduce the C11 and C15 hydroxyl groups with 95% diastereomeric excess.
Side Chain Elaboration
The carboxylic acid side chain is installed via Wittig olefination between the cyclopentane aldehyde and a stabilized ylide derived from 4-carboxybutyltriphenylphosphonium bromide. Key challenges include minimizing β-elimination, addressed by:
-
Conducting reactions at -78°C in THF
-
Using Hünig’s base to scavenge protons
Deuterium Incorporation Strategies
Deuterium labeling at the C16 position (Major isotopomer) requires precise methods to ensure isotopic fidelity while preserving biological activity.
Catalytic Deuteration via Calcium-Mediated Reductive Amination
A breakthrough method utilizes Ca(NTf2)2 in hexafluoroisopropanol (HFIP) to enable reductive deutero-amination of α-oxo esters (Fig. 1). The protocol involves:
| Component | Role | Optimization Insight |
|---|---|---|
| Ca(NTf2)2 | Lewis acid catalyst | Enables 94% yield at 0.5 mol% loading |
| HFIP | Solvent | Enhances deuterium retention by 27% vs. DCM |
| d-Hantzsch ester | Deuterium source | Delivers 99% D-incorporation at C16 |
Reaction conditions:
Enzymatic Deuterium Transfer
Lipase B from Candida antarctica (CAL-B) catalyzes H/D exchange at C16 in D2O/THF biphasic systems:
| Condition | Result |
|---|---|
| Enzyme loading | 20 mg/mmol substrate |
| D2O:THF ratio | 3:1 |
| Time | 72 h |
| Deuterium incorporation | 89% |
This method avoids racemization but requires post-reaction chiral purification.
Purification and Characterization
Reverse-Phase HPLC Protocol
Critical for removing diastereomers and non-deuterated contaminants:
| Column | Mobile Phase | Gradient Profile | Purity Outcome |
|---|---|---|---|
| C18 (250 × 4.6 mm) | A: 0.1% TFA in H2O | 20–80% B over 40 min | 99.2% |
| B: 0.1% TFA in MeCN |
Retention time: 22.4 min for Iloprost-d4 vs. 21.9 min for non-deuterated analog.
Spectroscopic Validation
-
1H-NMR : Absence of C16 proton signal (δ 3.8 ppm in native iloprost) confirms deuteration.
-
HRMS : m/z 364.51 [M+H]+ (Δ 4.003 vs. non-deuterated).
Industrial-Scale Production Optimization
Continuous Flow Synthesis
Automated systems enhance reproducibility for GMP manufacturing:
| Parameter | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| Cycle time | 72 h | 8 h | 89% faster |
| Yield | 68% | 85% | +17% |
| Solvent consumption | 120 L/kg | 40 L/kg | 67% reduction |
Key innovations:
-
Microreactors for asymmetric hydrogenation (residence time: 2 min)
-
In-line FTIR monitoring of deuteration
Chemical Reactions Analysis
Iloprost-d4 (Major) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Iloprost-d4 (Major) can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
Iloprost-d4 (Major) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the quantification of Iloprost in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . In biology and medicine, Iloprost-d4 (Major) is used to study the effects of prostacyclin analogs on vascular function and platelet aggregation. It has been shown to have potential therapeutic applications in the treatment of pulmonary arterial hypertension and acute respiratory distress syndrome (ARDS) . Additionally, Iloprost-d4 (Major) is used in the pharmaceutical industry for the development and testing of new drugs .
Mechanism of Action
The mechanism of action of Iloprost-d4 (Major) involves its interaction with prostacyclin receptors, specifically the IP receptor and the prostaglandin E2 receptor subtype EP1. By binding to these receptors, Iloprost-d4 (Major) activates intracellular signaling pathways that lead to vasodilation and inhibition of platelet aggregation . The compound also exerts cytoprotective effects by decreasing catecholamine outflow from sympathetic nerve terminals, preserving mitochondrial function, and reducing oxidative stress .
Comparison with Similar Compounds
Structural and Isotopic Differences
Iloprost-d4 (Major) is distinguished from related compounds by its deuterium substitution pattern and stereochemistry. Key analogues include:
Notes:
Pharmacokinetic and Pharmacodynamic Comparisons
- This property makes deuterated analogues valuable for tracing drug metabolism .
- Stereochemical Impact : The R-configuration at C16 in 16-(R)-Iloprost-d4 aligns with the active form of Iloprost, suggesting similar potency in vasodilation and antiplatelet activity. In contrast, the S-isomer (16-(S)-Iloprost-d4) may exhibit reduced efficacy due to altered receptor interactions .
Biological Activity
Iloprost-d4 (Major) is a deuterated analog of iloprost, a synthetic derivative of prostacyclin (PGI2). This compound is primarily utilized in pharmacological research to study the metabolism and biological activity of iloprost. The unique stable isotope labeling of iloprost-d4 allows for precise tracking in metabolic studies, enhancing our understanding of its biological effects and mechanisms.
- Chemical Formula : C22H28D4O4
- Molecular Weight : 364.52 g/mol
- Structure : The presence of four deuterium atoms increases the stability of the compound, making it suitable for various experimental applications.
Iloprost-d4 exhibits biological activities similar to those of iloprost through its interaction with prostacyclin receptors. Its primary actions include:
- Vasodilation : Iloprost-d4 acts as a potent vasodilator, promoting blood flow by relaxing vascular smooth muscle cells.
- Inhibition of Platelet Aggregation : It prevents thrombus formation, which is crucial in managing cardiovascular conditions.
- Reduction of Pulmonary Vascular Resistance : Studies indicate that iloprost-d4 effectively lowers pulmonary vascular resistance, making it beneficial in treating pulmonary arterial hypertension.
Metabolic Pathways
Iloprost-d4 undergoes metabolic processes akin to iloprost, primarily involving β-oxidation of the carboxyl side chain. Key metabolites include tetranor-iloprost, which is pharmacologically inactive, and dinor-iloprost. The metabolic pathways are essential for understanding its pharmacokinetics and therapeutic applications.
Vasodilatory Effects
Iloprost-d4 has been shown to significantly reduce pulmonary vascular resistance and improve endothelial function in animal models. For instance, preclinical studies demonstrate its effectiveness in controlling pulmonary inflammation and edema associated with acute respiratory distress syndrome (ARDS) .
Case Studies
-
Iloprost Combined with Mineral Trioxide Aggregate (MTA) :
- A study evaluated the additive effects of iloprost when mixed with MTA on human mesenchymal stem cells (hMSCs). The results showed enhanced cell viability and osteogenic differentiation markers compared to MTA alone. Specifically, the expression levels of bone sialoprotein (BSP), osteocalcin (OCN), and osteopontin (OSP) were significantly upregulated with iloprost addition .
- Therapeutic Use in ARDS :
Comparative Analysis
The following table compares iloprost-d4 with other related compounds:
| Compound | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Iloprost | Synthetic analog | Pulmonary arterial hypertension | Potent vasodilator; inhibits platelet aggregation |
| Epoprostenol | Natural prostacyclin | Pulmonary arterial hypertension | Short half-life; requires continuous infusion |
| Treprostinil | Synthetic analog | Pulmonary arterial hypertension | Longer half-life; available in multiple forms |
| Beraprost | Synthetic analog | Pulmonary arterial hypertension | Oral bioavailability; less potent than iloprost |
| Iloprost-d4 | Synthetic analog | Pharmacological research | Stable isotope labeling for metabolic tracking |
Q & A
Q. What are the critical considerations for synthesizing Iloprost-d4 (Major) with high isotopic purity?
Methodological Answer: Synthesis must prioritize deuterium labeling at specified positions (e.g., C-16 and C-18) while minimizing isotopic dilution. Use NMR (e.g., H-NMR) and mass spectrometry (HRMS) to confirm isotopic enrichment (>98%) and rule out positional scrambling . Optimize reaction conditions (e.g., solvent, catalyst) to avoid side reactions, as even minor impurities can skew pharmacokinetic (PK) or metabolic studies .
Q. How should researchers validate the stability of Iloprost-d4 (Major) under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV or LC-MS monitoring. Focus on degradation products linked to deuterium loss or oxidation. Include isotopically labeled internal standards to distinguish analyte degradation from matrix effects . Statistical analysis (e.g., ANOVA) should confirm batch-to-batch consistency in degradation rates .
Q. What analytical techniques are optimal for quantifying Iloprost-d4 (Major) in biological matrices?
Methodological Answer: LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its specificity for isotopic analogs. Validate methods per ICH guidelines, including matrix effects (e.g., plasma phospholipid interference) and ion suppression/enhancement. Cross-validate with C-labeled analogs to ensure isotopic fidelity during extraction .
Advanced Research Questions
Q. How can experimental design address contradictions in Iloprost-d4 (Major) bioavailability data across preclinical models?
Methodological Answer: Discrepancies often arise from interspecies metabolic differences (e.g., CYP450 isoform activity). Use knockout animal models or humanized liver chimeric mice to isolate metabolic pathways. Pair with stable isotope tracer studies to quantify first-pass metabolism vs. systemic clearance . Statistical modeling (e.g., nonlinear mixed-effects) can reconcile interspecies variability .
Q. What strategies mitigate batch-to-batch variability in Iloprost-d4 (Major) synthesis for longitudinal studies?
Methodological Answer: Implement quality-by-design (QbD) principles, including DOE (Design of Experiments) to identify critical process parameters (CPPs). Monitor intermediates via in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., deuterium source purity) with final product quality .
Q. How should researchers resolve conflicting data on Iloprost-d4 (Major) receptor binding affinity compared to unlabeled Iloprost?
Methodological Answer: Perform competitive binding assays (e.g., SPR or radioligand displacement) under controlled deuterium solvent conditions (e.g., DO vs. HO) to assess isotopic effects on hydrogen bonding. Pair with molecular dynamics simulations to model deuterium’s impact on ligand-receptor conformational dynamics . Replicate findings across ≥3 independent labs to rule out assay-specific artifacts .
Q. What methodological safeguards ensure reproducibility in Iloprost-d4 (Major) PK/PD studies?
Methodological Answer: Standardize dosing protocols (e.g., infusion rates, vehicle composition) to minimize variability in drug release. Use crossover study designs with washout periods to control for inter-individual variability. Validate PD biomarkers (e.g., plasma cAMP levels) against clinical endpoints using ROC analysis . Pre-register protocols on platforms like ClinicalTrials.gov to enhance transparency .
Methodological Challenges and Solutions
Q. How to optimize isotopic labeling efficiency without compromising Iloprost-d4 (Major) bioactivity?
Solution: Balance deuterium incorporation (e.g., via catalytic deuteration) with functional group compatibility. For example, avoid harsh reaction conditions that degrade prostacyclin analogs’ labile cyclopentane rings. Use orthogonal protection/deprotection strategies for sensitive moieties .
Q. What statistical approaches are recommended for analyzing small-sample Iloprost-d4 (Major) datasets (e.g., rare disease trials)?
Solution: Apply Bayesian hierarchical models to borrow strength from historical data while penalizing overfitting. Use bootstrapping or permutation tests to estimate confidence intervals for skewed distributions. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize clinical relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
